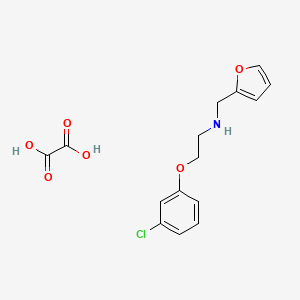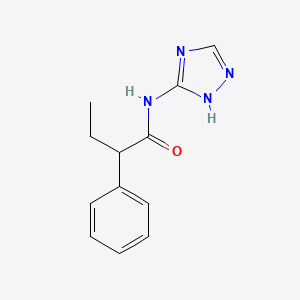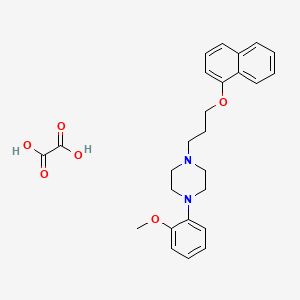![molecular formula C20H32N2O5 B4006295 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4006295.png)
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid
Descripción general
Descripción
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a phenoxypropyl group
Aplicaciones Científicas De Investigación
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with 3-(3-methyl-5-propan-2-ylphenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxypropyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine
- 1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]morpholine
Uniqueness
1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a piperazine ring and a phenoxypropyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propiedades
IUPAC Name |
1-methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.C2H2O4/c1-15(2)17-12-16(3)13-18(14-17)21-11-5-6-20-9-7-19(4)8-10-20;3-1(4)2(5)6/h12-15H,5-11H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKRTLLJWUMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCN(CC2)C)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4006216.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006221.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006227.png)

![3-(allylthio)-10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006235.png)
![4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4006244.png)
![oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4006256.png)

![1-[4-(3,4-Dichlorophenoxy)butyl]imidazole;oxalic acid](/img/structure/B4006274.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperidine oxalate](/img/structure/B4006285.png)
![oxalic acid;N'-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006302.png)
amine oxalate](/img/structure/B4006329.png)
![N-{4-[4-(benzyloxy)phenoxy]butyl}-2-propen-1-amine oxalate](/img/structure/B4006332.png)
